![molecular formula C14H10FN3O3 B4746344 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide](/img/structure/B4746344.png)
3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide, also known as LY2334737, is a synthetic compound that has gained attention in the field of pharmacology due to its potential therapeutic applications. The compound belongs to the class of isoxazolecarboxamides and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide is a selective inhibitor of PDE10A, an enzyme that is expressed predominantly in the striatum and regulates the levels of cAMP and cGMP. By inhibiting PDE10A, 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide increases the levels of cAMP and cGMP, which in turn leads to increased dopamine signaling in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and cognitive function. By increasing dopamine signaling, 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. The compound has also been shown to increase dopamine signaling in the brain, which may have implications for the treatment of other dopamine-related disorders, such as Parkinson's disease and addiction. Additionally, 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide is its selective inhibition of PDE10A, which allows for targeted modulation of dopamine signaling in the brain. This selectivity may reduce the risk of off-target effects and improve the safety profile of the compound. However, one limitation of 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide is its limited solubility in water, which may make it difficult to administer in vivo. Additionally, the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for the study of 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide. One area of interest is the development of more potent and selective PDE10A inhibitors, which may have improved therapeutic efficacy and safety profiles. Additionally, the compound may be studied for its potential applications in other dopamine-related disorders, such as Parkinson's disease and addiction. Finally, the safety and efficacy of 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide in humans should be evaluated in clinical trials to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), an enzyme that plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, 3-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-5-isoxazolecarboxamide increases the levels of cAMP and cGMP, which in turn leads to increased dopamine signaling in the brain. This mechanism of action has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3/c1-8-6-13(18-20-8)16-14(19)12-7-11(17-21-12)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMGLGZMBJICNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.